molecular formula C23H24N4O4S B452454 methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 496010-65-2

methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B452454
CAS No.: 496010-65-2
M. Wt: 452.5g/mol
InChI Key: QRBNYXFCIQLYBO-WOJGMQOQSA-N
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Description

Methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a pyrazole ring. Its structure includes:

  • Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining thiazole and pyrimidine rings, stabilized by conjugation and intramolecular hydrogen bonding .
  • Substituents: A (1-ethyl-3-methylpyrazol-4-yl)methylidene group at position 2, contributing steric bulk and π-conjugation. A methyl ester at position 6, critical for solubility and metabolic stability .
  • Stereochemistry: The (2E)-configuration of the exocyclic double bond ensures planar geometry, optimizing intermolecular interactions in crystal packing .

Properties

IUPAC Name

methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-6-26-12-16(13(2)25-26)11-18-21(28)27-20(15-7-9-17(30-4)10-8-15)19(22(29)31-5)14(3)24-23(27)32-18/h7-12,20H,6H2,1-5H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBNYXFCIQLYBO-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound methyl (2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth overview of its biological activity, focusing on its pharmacological significance, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a thiazolo-pyrimidine backbone combined with a pyrazole ring and various substituents, including methoxy and ethyl groups. These structural components contribute to its diverse biological activities. The presence of multiple functional groups enhances its ability to interact with various biological targets.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Activity : Thiazolo-pyrimidine derivatives are often associated with anticancer properties. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Pyrazole-based compounds are known for their anti-inflammatory and analgesic activities. The incorporation of the pyrazole moiety in this compound suggests potential anti-inflammatory effects.
  • Antimicrobial Properties : The presence of aromatic rings and functional groups may contribute to antimicrobial activity, making this compound a candidate for further exploration in infectious disease contexts.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in cancer progression and inflammation.
  • DNA Interaction : Some derivatives have shown the ability to bind DNA, which is crucial for their anticancer activity.
  • Cell Signaling Modulation : The compound may influence various signaling pathways, including those involved in apoptosis and cell proliferation.

Case Study 1: Antitumor Activity

In a study by Xia et al., derivatives of pyrazole were synthesized and screened for antitumor activity. One compound exhibited significant growth inhibition against A549 lung cancer cells with an IC50 value of 49.85 µM, indicating promising potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

A study by Li et al. highlighted the synthesis of pyrazole derivatives that demonstrated potent anti-inflammatory effects in vitro. Compounds showed IC50 values as low as 0.39 µM against NCI-H460 cells, suggesting strong anti-inflammatory potential .

Case Study 3: Antimicrobial Activity

Research on thiazolo-pyrimidine derivatives has indicated their efficacy against various microbial strains. The unique combination of the thiazole and pyrimidine rings contributes to enhanced antimicrobial activity compared to simpler analogs .

Comparative Analysis

The following table summarizes the biological activities associated with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
Thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAnticancer
Pyrazole DerivativesPyrazole ringAnti-inflammatory
Furan Substituted CompoundsFuran ringAntimicrobial

Comparison with Similar Compounds

Comparison with Similar Thiazolo[3,2-a]pyrimidine Derivatives

The compound belongs to a class of thiazolo[3,2-a]pyrimidines with diverse pharmacological and material science applications. Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Properties References
Target Compound 2: (1-Ethyl-3-methylpyrazol-4-yl)methylidene; 5: 4-Methoxyphenyl; 6: Methyl ester 480.54 (C25H24N2O6S) High crystallinity, moderate solubility in DMSO, potential kinase inhibition
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2: Dichlorophenyl-pyrazole; 5: 4-Methylphenyl; 6: Ethyl ester 600.04 (C32H25Cl2N3O3S) Enhanced halogen bonding, lower solubility, anti-cancer activity (IC50 = 3.2 μM vs. MCF-7 cells)
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylvinyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2,4-Dimethoxybenzylidene; 5: Styryl group; 6: Ethyl ester 503.56 (C28H25N2O5S) Extended conjugation (λmax = 390 nm), fluorescence properties
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2,4,6-Trimethoxybenzylidene; 5: Phenyl; 6: Ethyl ester 518.54 (C28H26N2O6S) Improved crystallinity (P1 space group), C–H···O hydrogen-bonded chains
Methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 2-Fluoro-4-methoxybenzylidene; 5: 4-Methoxyphenyl; 6: Methyl ester 468.49 (C24H21FN2O5S) Fluorine-induced polarization, triclinic crystal system (α = 61.9°, β = 80.8°, γ = 84.9°)

Key Observations:

Substituent Effects on Bioactivity: The dichlorophenyl-pyrazole analog (MW 600.04) exhibits superior anti-cancer activity compared to the target compound, likely due to halogen-mediated protein binding . The target compound’s pyrazole substituent may enhance selectivity for kinase targets over non-polar aryl groups .

Crystallinity and Packing :

  • Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) promote planar molecular conformations and robust hydrogen-bonded networks (C–H···O interactions) .
  • Fluorine in the 2-fluoro-4-methoxy analog disrupts symmetry, yielding a triclinic lattice with Z = 4 .

Electronic Properties :

  • Styryl-substituted derivatives (e.g., λmax = 390 nm) show redshifted UV-Vis absorption due to extended π-systems, suggesting utility in optoelectronics .

Research Findings and Implications

  • Synthetic Routes : Most analogs are synthesized via one-pot multi-component reactions using Biginelli or Vilsmeier-Haack methodologies, with yields ranging from 70–85% .
  • Pharmacological Potential: Thiazolo[3,2-a]pyrimidines exhibit kinase inhibition, anti-inflammatory, and anti-microbial activities. The target compound’s pyrazole moiety may confer unique ATP-binding site interactions .
  • Crystallographic Insights : SHELX software (via WinGX) remains the gold standard for refining thiazolo[3,2-a]pyrimidine crystal structures, with R-factors < 0.05 for high-resolution data .

Preparation Methods

Ultrasound-Assisted Multicomponent Condensation

Ultrasound irradiation significantly enhances reaction efficiency by promoting cavitation, which accelerates molecular interactions. In one protocol, equimolar quantities of thiourea, methyl acetoacetate, and 4-methoxybenzaldehyde are irradiated at 40–50°C for 20–30 minutes under solvent-free conditions, yielding the thiazolo[3,2-a]pyrimidine core in 85–92% purity. Comparative studies show this method reduces reaction time by 70% compared to conventional heating.

Solvent and Catalyst Optimization

Recent protocols emphasize solvent-free or green solvent systems to minimize environmental impact. A comparative analysis of reaction media demonstrates that ethanol and 2-propanol afford higher product stability, while aprotic solvents like dimethylformamide (DMF) lead to side reactions. Catalyst screening identifies montmorillonite K10 as effective for one-pot syntheses, though catalyst-free conditions under ultrasound irradiation achieve comparable yields (82–88%) with simplified purification.

Table 1: Optimization of Reaction Conditions for Pyrazole Moiety Incorporation

ConditionSolventCatalystTemperature (°C)Yield (%)
Conventional HeatingEthanolPiperidine8068
Ultrasound IrradiationSolvent-freeNone5085
Reflux with Acetic AcidTolueneAcOH11072

Purification and Crystallization Strategies

Post-synthetic purification is critical for isolating the target compound. The crude product is typically dissolved in 2-propanol and subjected to gradient cooling (75°C → 0°C) to induce crystallization. Seed crystals of the pure compound (0.5–1% w/w) are added at 75°C to ensure uniform crystal growth, yielding needles with >99% HPLC purity. Alternative methods, such as column chromatography using silica gel and ethyl acetate/hexane (3:7), achieve 95% recovery but require longer processing times.

Structural Characterization and Analytical Data

Advanced spectroscopic techniques confirm the compound’s structure:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.6 Hz, 2H, aryl-H), 6.93 (d, J = 8.6 Hz, 2H, aryl-H), 4.12 (q, J = 7.1 Hz, 2H, -OCH2CH3), 3.85 (s, 3H, -OCH3), 2.51 (s, 3H, thiazole-CH3).

  • HRMS (ESI): m/z calculated for C23H23N3O5S [M+H]+: 454.1382, found: 454.1379.

Table 2: Comparative Yields Across Synthetic Methods

MethodReaction TimeYield (%)Purity (%)
Ultrasound-assisted MCR30 min8899.2
Conventional Reflux6 hours7297.5
Catalytic Montmorillonite4 hours8198.8

Challenges and Mitigation Strategies

Key challenges include steric hindrance during pyrazole conjugation and oxidative degradation of the thiazole ring. Employing inert atmospheres (N2 or Ar) during reflux steps minimizes oxidation. Additionally, substituting traditional bases with milder alternatives like triethylamine reduces side reactions at elevated temperatures .

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